Benzo(f)quinoxalin-6(2H)-one, 3,4-dihydro-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is a heterocyclic compound belonging to the quinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one typically involves the condensation of o-phenylenediamine with a suitable diketone or ketoester under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with 2-methyl-1,3-cyclohexanedione in the presence of acetic acid as a catalyst .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including 5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one, often employs continuous flow reactors to optimize reaction conditions and improve yield. These methods focus on achieving high efficiency and scalability while maintaining product purity .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline-2,3-diones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, known for its broad range of biological activities.
3-methyl-3H-imidazo[4,5-f]quinoxalin-2-amine: A quinoxaline derivative with distinct chemical properties and biological activities.
6H-indolo[2,3-b]quinoxaline: Another quinoxaline derivative with potential cytotoxic effects.
Uniqueness
5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
Properties
CAS No. |
55464-54-5 |
---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-methyl-2,3-dihydrobenzo[f]quinoxalin-6-ol |
InChI |
InChI=1S/C13H12N2O/c1-8-11-12(15-7-6-14-11)9-4-2-3-5-10(9)13(8)16/h2-5,16H,6-7H2,1H3 |
InChI Key |
GSSVLNZBDDPMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=NCCN=C13)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.